molecular formula C18H21N6Na2O15P3 B070439 Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate CAS No. 171800-68-3

Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate

Cat. No.: B070439
CAS No.: 171800-68-3
M. Wt: 700.3 g/mol
InChI Key: DWGOHIKVVKFGGU-DZHDPEGHSA-L
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Description

Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate is a useful research compound. Its molecular formula is C18H21N6Na2O15P3 and its molecular weight is 700.3 g/mol. The purity is usually 95%.
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Biological Activity

Disodium;[[ (2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl][1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate is a complex compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

  • IUPAC Name : Disodium;[[ (2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl][1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate
  • Molecular Formula : C₁₀H₁₃N₅Na₂O₁₀P₂
  • Molecular Weight : 529.163 g/mol
  • CAS Number : 15237-44-2

The biological activity of this compound is primarily mediated through its interaction with purinergic receptors. Research indicates that compounds similar to disodium phosphate can influence various cellular processes by modulating ATP and other nucleotide signaling pathways. The following mechanisms have been identified:

  • Purinergic Signaling : The compound acts as a purinergic agonist, which can activate P2Y receptors involved in numerous physiological functions such as neurotransmission and immune responses .
  • Calcium Mobilization : Activation of purinergic receptors leads to calcium influx in cells, which is crucial for various signaling cascades and cellular responses .
  • Cytokine Release : It has been shown to stimulate the release of cytokines from glial cells in the peripheral nervous system, suggesting a role in inflammatory responses .

Antitumor Effects

Recent studies have highlighted the potential antitumor effects of disodium phosphate derivatives:

  • Inhibition of Tumor Growth : In vitro studies demonstrated that the compound inhibits the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Mechanism of Action : The antitumor activity is believed to be mediated through the modulation of purinergic signaling pathways that affect tumor microenvironment interactions and immune evasion mechanisms .

Neuroprotective Properties

The compound also exhibits neuroprotective effects:

  • Protection Against Neurodegeneration : Research indicates that it can protect neuronal cells from oxidative stress-induced damage by enhancing cellular antioxidant defenses .
  • Modulation of Neuroinflammation : By regulating cytokine release and promoting anti-inflammatory pathways, it may help mitigate neuroinflammatory processes associated with neurodegenerative diseases .

Case Studies

  • Case Study on Cancer Cell Lines :
    • A study evaluating the effects of disodium phosphate on human glioblastoma cells showed a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. The mechanism involved activation of caspase pathways leading to apoptosis.
  • Neuroprotective Study in Animal Models :
    • In a murine model of Alzheimer’s disease, administration of disodium phosphate resulted in decreased levels of amyloid-beta plaques and improved cognitive function as assessed by behavioral tests. The study suggested that the compound enhances synaptic plasticity through modulation of purinergic signaling.

Data Summary Table

Property/ActivityDescription
Chemical FormulaC₁₀H₁₃N₅Na₂O₁₀P₂
Molecular Weight529.163 g/mol
Antitumor ActivityInduces apoptosis in cancer cell lines
Neuroprotective ActivityProtects neurons from oxidative stress
MechanismModulates purinergic signaling

Properties

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N6O15P3.2Na/c1-9(10-4-2-3-5-11(10)24(27)28)37-41(31,32)39-42(33,34)38-40(29,30)35-6-12-14(25)15(26)18(36-12)23-8-22-13-16(19)20-7-21-17(13)23;;/h2-5,7-9,12,14-15,18,25-26H,6H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H2,19,20,21);;/q;2*+1/p-2/t9?,12-,14-,15-,18-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGOHIKVVKFGGU-DZHDPEGHSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)([O-])OP(=O)([O-])OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)([O-])OP(=O)([O-])OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N6Na2O15P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583343
Record name Disodium 5'-O-(hydroxy{[({[1-(2-nitrophenyl)ethoxy]phosphinato}oxy)phosphinato]oxy}phosphoryl)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

700.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171800-68-3
Record name Disodium 5'-O-(hydroxy{[({[1-(2-nitrophenyl)ethoxy]phosphinato}oxy)phosphinato]oxy}phosphoryl)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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